

The Biological Target of Iberdomide (CC-220): A Technical Guide

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Compound of Interest

Compound Name: CC-3240

Cat. No.: B12383523

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Core Summary

Iberdomide (CC-220) is a novel, orally active Cereblon E3 ligase modulator (CELMoD) that exhibits potent anti-tumor and immunomodulatory activities. Its primary biological target is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). By binding to Cereblon, Iberdomide induces the targeted degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the key mechanism of action underlying the therapeutic effects of Iberdomide, particularly in hematological malignancies like multiple myeloma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

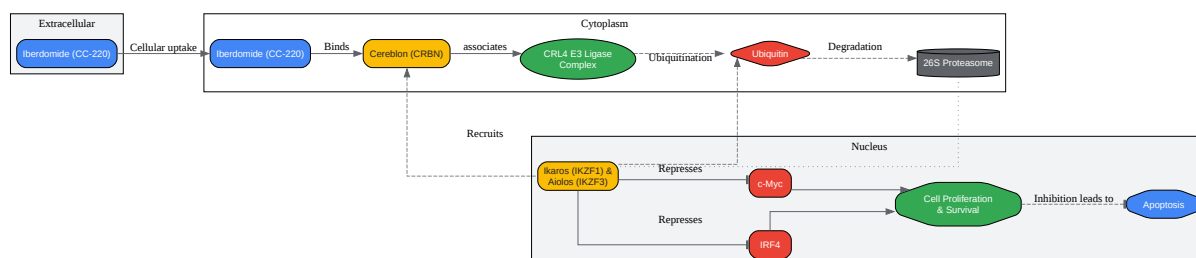
The following table summarizes the key quantitative data for Iberdomide (CC-220) from various in vitro studies.

Parameter	Value	Cell Line/Assay Condition	Reference
Cereblon Binding Affinity (IC50)	150 nM	Competitive binding assay	[4]
60 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1]	
Ikaros (IKZF1) Degradation (EC50)	1 nM	Cellular degradation assay	[1]
Aiolos (IKZF3) Degradation (EC50)	0.5 nM	Cellular degradation assay	[1]
Anti-dsDNA Antibody Production Inhibition (IC50)	~10 nM	SLE PBMC cultures	[3]

Mechanism of Action & Signaling Pathway

Iberdomide functions as a "molecular glue," inducing a conformational change in Cereblon upon binding. This altered conformation creates a novel binding surface that recruits Ikaros and Aiolos to the CRL4CRBN E3 ligase complex.[2][3] Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.

The degradation of Ikaros and Aiolos, which are critical transcription factors for lymphocyte development and survival, leads to downstream effects that are detrimental to cancer cells.[5][6] Notably, the degradation of these factors results in the downregulation of two key oncogenic transcription factors: interferon regulatory factor 4 (IRF4) and c-Myc.[5][6] The suppression of the IRF4/c-Myc axis disrupts pro-survival signaling in multiple myeloma cells, leading to cell growth inhibition and apoptosis.[5][6]



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Iberdomide (CC-220) mechanism of action.

Experimental Protocols

Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the affinity of Iberdomide for Cereblon.

- Materials:
 - Recombinant GST-tagged human Cereblon protein
 - Fluorescent ligand (e.g., Thalidomide-biotin)

- Terbium-cryptate labeled anti-GST antibody (donor fluorophore)
- Streptavidin-d2 (acceptor fluorophore)
- Assay buffer
- Low-volume 384-well white plates
- TR-FRET compatible plate reader
- Procedure:
 - Reagent Preparation: Prepare serial dilutions of Iberdomide in assay buffer. Prepare working solutions of the fluorescent ligand, Cereblon protein, anti-GST antibody, and Streptavidin-d2.
 - Assay Plate Setup: Dispense a small volume of the Iberdomide dilutions or vehicle control into the wells of the 384-well plate.
 - Reagent Addition: Add the GST-tagged Cereblon protein to each well, followed by the addition of the pre-mixed fluorescent ligand and Streptavidin-d2. Finally, add the anti-GST Terbium-cryptate antibody.
 - Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
 - Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
 - Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will be inversely proportional to the concentration of Iberdomide. Plot the ratio against the log of the Iberdomide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ikaros and Aiolos Degradation Assay (Western Blot)

This protocol describes the detection of Ikaros and Aiolos protein degradation in cells treated with Iberdomide.

- Materials:
 - Cell line of interest (e.g., multiple myeloma cell line MM.1S)
 - Iberdomide stock solution
 - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA)
 - SDS-PAGE gels, running buffer, and transfer buffer
 - PVDF or nitrocellulose membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (anti-Ikaros, anti-Aiolos, and a loading control like anti-GAPDH or anti- β -actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate and imaging system
- Procedure:
 - Cell Treatment: Seed cells at a consistent density and treat with varying concentrations of Iberdomide or a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
 - Cell Lysis: Harvest the cells and lyse them on ice.
 - Protein Quantification: Determine the protein concentration of each lysate.
 - SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

- **Blocking and Antibody Incubation:** Block the membrane and then incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the Ikaros/Aiolos signal to the loading control to determine the extent of degradation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

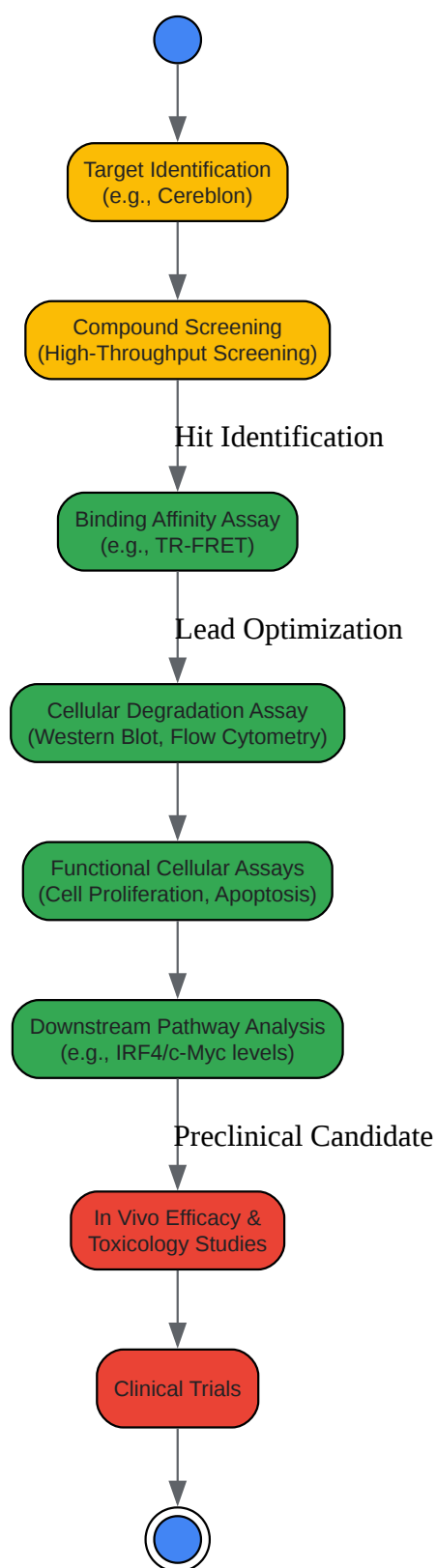
This protocol measures the effect of Iberdomide on the proliferation of cancer cells.

- **Materials:**
 - Cell line of interest
 - Iberdomide stock solution
 - 96-well opaque-walled plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- **Procedure:**
 - **Cell Seeding:** Seed cells at a low density in a 96-well plate.
 - **Compound Treatment:** Treat cells with a serial dilution of Iberdomide or vehicle control.
 - **Incubation:** Incubate the plate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
 - **Assay Measurement:** Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

- Detection: Measure the luminescence using a luminometer.
- Data Analysis: Plot the luminescence signal against the log of the Iberdomide concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a targeted protein degrader like Iberdomide.



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Workflow for targeted protein degrader discovery.

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